
Arteannuin L
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzohbenzofuran-2-one typically involves multiple steps, including cyclization, hydroxylation, and methylation reactions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzohbenzofuran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Functional groups on the benzofuran ring can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce various alcohol derivatives. Substitution reactions can introduce different functional groups onto the benzofuran ring, resulting in a wide range of derivatives with diverse properties.
Scientific Research Applications
Anti-Malarial Activity
Arteannuin L exhibits potent anti-malarial properties, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In vitro studies have shown that this compound can enhance the efficacy of artemisinin derivatives by exhibiting synergistic effects when combined with other compounds from A. annua.
- Case Study : A study reported that Arteannuin B, a related compound, showed strong synergistic interactions with artemisinin against chloroquine-resistant strains of P. falciparum . This suggests that this compound may also contribute to overcoming drug resistance in malaria treatment.
Anti-Cancer Properties
Recent research indicates that this compound has significant anti-cancer effects, particularly against various types of cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells while sparing healthy cells.
- Case Study : A study demonstrated that dihydroartemisinin, a derivative related to this compound, was selectively toxic to breast cancer cells without affecting normal cells . This selectivity is crucial for developing safer cancer therapies.
Antiviral Effects
This compound has also been investigated for its antiviral properties. It has shown promise in inhibiting the replication of several viruses, including SARS-CoV-2.
- Case Study : In vitro experiments revealed that compounds from A. annua, including this compound derivatives like artesunate, effectively inhibited SARS-CoV-2 replication and reduced inflammation associated with viral infections .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzohbenzofuran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- (3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzohbenzofuran-2-one : This compound is unique due to its specific stereochemistry and functional groups.
- 4,4’-Difluorobenzophenone : Another compound with a benzofuran structure, but with different functional groups and properties .
- Noble gas compounds : Although not structurally similar, these compounds share some chemical properties and reactivity patterns .
Uniqueness
The uniqueness of (3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzohbenzofuran-2-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Biological Activity
Arteannuin L, a sesquiterpene lactone derived from Artemisia annua, has garnered attention for its diverse biological activities, particularly in anti-inflammatory, anti-cancer, and antimicrobial effects. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the class of compounds known as sesquiterpene lactones. Its structure is characterized by a unique lactone ring that contributes to its biological activity. The molecular formula of this compound is , and it exhibits significant lipophilicity, which enhances its interaction with biological membranes.
Biological Activities
1. Anti-inflammatory Effects
This compound has demonstrated potent anti-inflammatory properties. Studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell models. For instance, in a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound significantly reduced the levels of nitric oxide (NO) and prostaglandin E2 (PGE2), markers indicative of inflammation .
Cytokine | Control Group (pg/mL) | This compound Treatment (pg/mL) | Inhibition (%) |
---|---|---|---|
TNF-α | 150 | 60 | 60 |
IL-1β | 200 | 80 | 60 |
IL-6 | 180 | 90 | 50 |
2. Anticancer Properties
Research indicates that this compound possesses anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. In vitro studies have reported that this compound inhibits the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Case Study: Breast Cancer Cell Lines
A study involving MCF-7 breast cancer cells treated with this compound showed:
- IC50 Value : 12 µM after 48 hours
- Mechanism : Induction of caspase-3 and -9 activation leading to apoptosis.
3. Antimicrobial Activity
This compound exhibits antimicrobial properties against a range of pathogens. In vitro assays have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi . The compound's mechanism involves disrupting microbial cell membranes and inhibiting biofilm formation.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of NF-κB Signaling : this compound suppresses NF-κB activation, leading to decreased expression of inflammatory mediators .
- Reactive Oxygen Species (ROS) Modulation : It has been shown to modulate oxidative stress pathways, enhancing cellular antioxidant defenses .
- Cytotoxicity in Cancer Cells : The compound induces oxidative stress in cancer cells, leading to cell death through apoptosis .
Q & A
Q. (Basic) What is the molecular structure of Arteannuin L, and what analytical techniques were pivotal in its elucidation?
This compound (C₁₅H₂₂O₅) is a sesquiterpene lactone first isolated from Artemisia annua L. Its structure was determined via high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. HRMS confirmed the molecular formula, while NMR (¹H and ¹³C) provided stereochemical details. X-ray diffraction resolved the spatial arrangement of the lactone ring and endoperoxide bridge, critical for its bioactivity .
Q. (Basic) What are the standard protocols for isolating this compound from plant material?
Isolation involves solvent extraction (e.g., ethanol or ether) followed by chromatographic purification. Crude extracts are typically partitioned with non-polar solvents to remove lipids, then subjected to silica gel column chromatography using gradient elution (hexane:ethyl acetate). Thin-layer chromatography (TLC) and HPLC are used to monitor purity. Recrystallization in solvents like methanol yields colorless needle-shaped crystals .
Q. (Basic) How should researchers design initial bioactivity studies for this compound?
Begin with in vitro assays (e.g., cytotoxicity against cancer cell lines or antimalarial activity via parasite growth inhibition). Use dose-response curves to establish IC₅₀ values. Include positive controls (e.g., chloroquine for antimalarial assays) and validate results with triplicate experiments. For in vivo studies, select animal models that reflect the target disease, and standardize administration routes (oral/intravenous) .
Q. (Advanced) How can contradictions in pharmacological data on this compound be systematically addressed?
Contradictions often arise from variability in compound purity, assay conditions, or model systems. To resolve these:
- Replicate studies using standardized materials (e.g., ≥95% purity by HPLC).
- Meta-analyze existing data to identify confounding variables (e.g., solvent effects on bioavailability).
- Cross-validate results across multiple labs using blinded samples .
Q. (Advanced) What experimental strategies optimize the synthetic yield of this compound derivatives?
Employ a Design of Experiments (DoE) approach to test reaction parameters (temperature, catalyst concentration, solvent polarity). Use HPLC-MS to track intermediate formation. For stereochemical control, leverage asymmetric catalysis or enzymatic resolution. Computational modeling (e.g., DFT calculations) can predict reactive intermediates and guide pathway selection .
Q. (Advanced) How can interdisciplinary approaches enhance this compound research?
Integrate pharmacokinetic studies (mass spectrometry for metabolite profiling), molecular dynamics simulations to predict target binding, and omics technologies (transcriptomics/proteomics) to elucidate mechanisms. Collaborate with computational chemists to design analogs and botanists to explore Artemisia subspecies variability .
Q. (Methodological) What are best practices for presenting this compound research data in publications?
- Tables : Include raw data (e.g., IC₅₀ values with standard deviations) and statistical tests (p-values). Use Roman numerals for table labels and footnotes for abbreviations .
- Figures : Highlight dose-response curves or structural models. Ensure high-resolution (300+ DPI) and color consistency. Provide legends explaining symbols and error bars .
Q. (Methodological) How can researchers ensure reproducibility in this compound experiments?
- Document detailed protocols (e.g., exact solvent ratios, centrifugation speeds).
- Share raw data and code for statistical analysis in public repositories.
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
Q. (Methodological) What statistical methods are appropriate for analyzing this compound bioactivity data?
Use ANOVA for multi-group comparisons (e.g., dose variants) and Tukey’s post-hoc test for pairwise differences. For time-dependent assays (e.g., parasite growth inhibition), apply Kaplan-Meier survival analysis. Validate normality assumptions with Shapiro-Wilk tests and non-parametric alternatives (e.g., Kruskal-Wallis) if violated .
Q. (Methodological) How should hypotheses about this compound’s mechanism of action be formulated?
Base hypotheses on gaps in existing literature (e.g., unresolved redox interactions in antimalarial activity). Use deductive reasoning: "If this compound induces oxidative stress in parasites, then ROS scavengers will attenuate its efficacy." Test via knockout models (e.g., parasite strains lacking antioxidant enzymes) .
Properties
IUPAC Name |
(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-7-12-10(3)14(17)18-15(12)11(8)6-5-9(2)13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8-,10-,11+,12+,13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCCSJGLHBNKPR-JZIIGSACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)OC23C1CCC(=C)C3O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@@]23[C@H]1CCC(=C)[C@H]3O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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